Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1168090-92-3
VCID: VC4856364
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-4-11-5-12(6)8(7)10/h2-5H,1H3
SMILES: COC(=O)C1=C(N2C=NC=C2C=C1)Cl
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62

Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate

CAS No.: 1168090-92-3

Cat. No.: VC4856364

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62

* For research use only. Not for human or veterinary use.

Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate - 1168090-92-3

Specification

CAS No. 1168090-92-3
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
IUPAC Name methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-4-11-5-12(6)8(7)10/h2-5H,1H3
Standard InChI Key LHXRTDJUZZEEQH-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N2C=NC=C2C=C1)Cl

Introduction

Structural and Molecular Characteristics

The IUPAC name, methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate, reflects its substitution pattern: a chlorine atom at position 5 and a methyl ester at position 6 on the imidazo[1,5-a]pyridine scaffold. The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the electron-withdrawing chlorine and ester groups enhance electrophilic reactivity . Key spectroscopic data include:

PropertyValue
CAS Number1168090-92-3
Molecular FormulaC9H7ClN2O2\text{C}_9\text{H}_7\text{ClN}_2\text{O}_2
Molecular Weight210.62 g/mol
SMILESCOC(=O)C1=CN=C2N1C=CC=C2Cl
InChI KeyGEBQNMMQFHKJJF-UHFFFAOYSA-N

The chlorine atom at position 5 and ester group at position 6 create distinct electronic environments, enabling selective functionalization .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,5-a]pyridine core. A common approach involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or esters . For example:

  • Core Formation: Reacting 2-amino-5-chloropyridine with methyl propiolate under basic conditions yields the imidazo[1,5-a]pyridine skeleton.

  • Esterification: Subsequent treatment with methanol in the presence of a catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) introduces the methyl ester group .

Industrial-Scale Production

Industrial methods optimize yield and purity through continuous flow reactors and automated purification systems. A reported kilogram-scale synthesis of a related compound, methyl 6-bromo-8-chloroimidazo[1,5-a]pyridine-3-carboxylate, utilized acetonitrile (ACN) and phosphorus oxychloride (POCl3\text{POCl}_3) under controlled conditions . Similar protocols may apply to the target compound, with adjustments for regioselectivity.

StepReagents/ConditionsYield
12-Amino-5-chloropyridine, methyl propiolate, KOH65–70%
2POCl3\text{POCl}_3, ACN, reflux80–85%

Chemical Reactivity and Functionalization

Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides. For instance, reaction with piperidine in dimethylacetamide (DMA) at 80°C replaces chlorine with a piperidinyl group .

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH\text{NaOH} or HCl\text{HCl}, enabling further derivatization (e.g., amide formation) .

Radical Functionalization

Transition-metal-catalyzed radical reactions, such as C–H arylation, have been employed to introduce aryl groups at position 3 or 8, expanding diversity for structure-activity relationship (SAR) studies .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for prodrugs targeting infectious diseases and oncology. For example, ester hydrolysis generates carboxylic acids for conjugation with targeting moieties .

Biochemical Probes

Its fluorescence properties (λem_{\text{em}} ≈ 350 nm) enable use in cellular imaging to track drug distribution or protein interactions .

Comparison with Related Compounds

CompoundSubstituentsActivityReference
Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate5-Cl, 6-COOCH3_3Under investigation
Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate6-CH3_3, 1-COOCH3_3IC50_{50} = 0.09–0.43 μM (anticancer)
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate3-Cl, 1-COOCH2_2CH3_3IDO inhibition (IC50_{50} = 29 nM)

Future Perspectives

Future research should prioritize:

  • Mechanistic Studies: Elucidating targets via proteomics or crystallography.

  • Optimization: SAR studies to enhance potency and reduce toxicity.

  • Clinical Translation: Preclinical testing in murine models of cancer or infection.

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